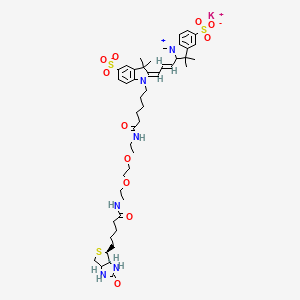
Sulfo-Cy3-PEG3-biotin (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy3-PEG3-biotin (potassium) is a biotin-modified derivative of the Cy3 (Cyanine3) dye. It contains a TCO (trans-cyclooctene) group, which reacts with the tetrazine functional group in highly specific click chemistry to form a covalent bond. This compound is often used in biological research to track the location and dynamic changes of biomolecules, such as antibodies and proteins, in biological samples .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3-PEG3-biotin (potassium) involves the modification of the Cy3 dye with a biotin group and a TCO group. The TCO group is introduced to the Cy3 dye through a series of chemical reactions, including the formation of a covalent bond with the tetrazine functional group. The reaction conditions typically involve the use of organic solvents and specific temperature and pH conditions to ensure the stability and reactivity of the compound .
Industrial Production Methods
Industrial production of Sulfo-Cy3-PEG3-biotin (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction conditions and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the chemical structure and purity of the compound .
化学反应分析
Types of Reactions
Sulfo-Cy3-PEG3-biotin (potassium) primarily undergoes click chemistry reactions, specifically the reaction between the TCO group and the tetrazine functional group. This reaction is highly specific and forms a stable covalent bond. The compound can also participate in other types of reactions, such as substitution and addition reactions, depending on the functional groups present in the reacting molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) include tetrazine-functionalized molecules, organic solvents, and catalysts. The reaction conditions typically involve controlled temperature and pH to ensure the specificity and efficiency of the reactions .
Major Products Formed
The major products formed from the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) are covalently bound biomolecules, such as antibodies and proteins, labeled with the Cy3 dye and biotin. These labeled biomolecules can be used for various applications, including fluorescence imaging and affinity chromatography .
科学研究应用
Sulfo-Cy3-PEG3-biotin (potassium) has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry reactions to label and track molecules.
Biology: Employed in fluorescence imaging to visualize the location and dynamics of biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific biomolecules, such as antibodies and proteins, in biological samples.
Industry: Applied in affinity chromatography to purify and isolate specific biomolecules from complex mixtures .
作用机制
The mechanism of action of Sulfo-Cy3-PEG3-biotin (potassium) involves the formation of a covalent bond between the TCO group and the tetrazine functional group through click chemistry. This reaction is highly specific and efficient, allowing the compound to be covalently bound to biomolecules. The biotin group enables the labeled biomolecules to be detected and isolated using streptavidin-based techniques, while the Cy3 dye provides fluorescence for imaging applications .
相似化合物的比较
Sulfo-Cy3-PEG3-biotin (potassium) can be compared with other biotin-modified fluorescent dyes, such as:
Sulfo-Cy5-PEG3-biotin (potassium): Similar to Sulfo-Cy3-PEG3-biotin but with a different fluorescent dye (Cy5) that emits at a different wavelength.
Sulfo-Cy7-PEG3-biotin (potassium): Another similar compound with a different fluorescent dye (Cy7) that emits at an even longer wavelength.
Sulfo-Cy2-PEG3-biotin (potassium): A related compound with a different fluorescent dye (Cy2) that emits at a shorter wavelength.
The uniqueness of Sulfo-Cy3-PEG3-biotin (potassium) lies in its specific emission wavelength, which makes it suitable for certain fluorescence imaging applications where other dyes may not be optimal .
属性
分子式 |
C46H63KN6O11S3 |
|---|---|
分子量 |
1011.3 g/mol |
IUPAC 名称 |
potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C46H64N6O11S3.K/c1-45(2)33-28-31(65(56,57)58)17-19-36(33)51(5)39(45)13-11-14-40-46(3,4)34-29-32(66(59,60)61)18-20-37(34)52(40)23-10-6-7-15-41(53)47-21-24-62-26-27-63-25-22-48-42(54)16-9-8-12-38-43-35(30-64-38)49-44(55)50-43;/h11,13-14,17-20,28-29,35,38,43H,6-10,12,15-16,21-27,30H2,1-5H3,(H5-,47,48,49,50,53,54,55,56,57,58,59,60,61);/q;+1/p-1/t35-,38-,43-;/m0./s1 |
InChI 键 |
YDWWBXTZNKZTDU-WNQNCJTMSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















